Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride
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Overview
Description
Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H14N2O2.2ClH. It is a derivative of pyridine and is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s structurally similar to dabigatran etexilate, a known inhibitor of thrombin . Therefore, it’s plausible that this compound may also interact with thrombin or related proteins.
Mode of Action
If it indeed targets thrombin like Dabigatran etexilate, it might inhibit the conversion of fibrinogen to fibrin, thus preventing blood clot formation .
Biochemical Pathways
If it acts similarly to Dabigatran etexilate, it might affect the coagulation cascade by inhibiting thrombin .
Pharmacokinetics
Its stability is indicated by its storage temperature of 2-8°c .
Result of Action
If it acts similarly to Dabigatran etexilate, it might prevent the formation of blood clots .
Action Environment
Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, it should be stored at a temperature of 2-8°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-aminopyridine with methyl acrylate in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine compounds .
Scientific Research Applications
Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies of enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride include:
- Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
- 2-Amino-3-methylpyridine
- ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride .
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it particularly useful in certain research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKDXWUPOLOWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307976-74-3 |
Source
|
Record name | 2-Amino-3-pyridin-2-yl-propionic acid methyl ester dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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